molecular formula C6H4ClFO B150331 3-Chloro-5-fluorophenol CAS No. 202982-70-5

3-Chloro-5-fluorophenol

Cat. No.: B150331
CAS No.: 202982-70-5
M. Wt: 146.54 g/mol
InChI Key: ZMFBYTAAMHWQHD-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenol is an organic compound with the molecular formula C6H4ClFO. It is a halogenated phenol, characterized by the presence of chlorine and fluorine atoms attached to a benzene ring. This compound is a colorless crystalline solid with a distinct odor and is immiscible with water but soluble in organic solvents such as alcohol and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-5-fluorophenol involves the halogenation of phenol. The process typically uses fluorochlorophosphate as the fluorinating agent. The reaction is carried out under controlled temperature and reaction time to ensure the selective introduction of chlorine and fluorine atoms at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through large-scale halogenation reactions. The process involves the use of specialized equipment to handle the reactive intermediates and ensure the safety and efficiency of the production process. The final product is purified through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-fluorophenol is used as an intermediate in organic synthesis. It plays a crucial role in the preparation of substituted amides, which act as antagonists or inverse agonists of cannabinoid-1 receptors. These compounds are explored for their potential in treating pain, inflammation, osteoarthritis, and rheumatoid arthritis . Additionally, it is used in the synthesis of various heteroarylcarboxamide antagonists for the PGE2 receptor EP4, which is involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-fluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms at the 3 and 5 positions, respectively, allows for selective interactions with molecular targets, making it a valuable intermediate in the synthesis of pharmacologically active compounds .

Properties

IUPAC Name

3-chloro-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFBYTAAMHWQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378661
Record name 3-Chloro-5-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202982-70-5
Record name 3-Chloro-5-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202982-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-chloro-5-fluoroanisole (10 g, 62 mmol) in CH2Cl2 (50 mL) was cooled in a stream of argon to −70° C. under stirring. BBr3 (11.8 mL, 124 mmol) was added dropwise under vigorous stirring at −70° C. in 15 min. The reaction mixture was heated to room temperature and alkalized with the saturated NaHCO3 solution to pH ˜6. The layers were separated, and the water layer was extracted with CH2Cl2 (2×50 mL). The combined organic layer was washed with brine, dried over Na2SO4 and evaporated in vacuo to give the title compound (8 g, 88%, 54.6 mmol) as a yellow oil. 1H NMR data (dmso-d6): 10.36 (s, 1H, OH), 6.73-6.79 (m, 1H, H—Ar), 6.64-6.68 (m, 1H, H—Ar), 6.53-6.59 (m, 1H, H—Ar).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
11.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-3-chloro-5-fluorobenzene (16 g, 76 mmol) in 250 mL of anhydrous ether at −78° C. was added tert-butyllithium (1.7 M, 100 mL, 170 mmol). After stirring at −78° C. for 1 h, trimethyl borate (20 mL, 176 mmol) was added, and the reaction was allowed to warm to room temperature overnight. The resulting mixture was cooled to −10° C., and was added peracetic acid (32% in acetic acid, 35 mL). After stirring at 0° C. for 30 min, potassium bisulfite (5 g) was added. After stirring at room temperature for 30 min, the aqueous layer was separated and the organic mixture was extracted with 3 M aqueous sodium hydroxide (3×100 mL). The aqueous extracts were acidified with concentrated hydrochloric acid (pH=2), and was extracted with ether (3×150 mL). The combined ether extracts were dried over anhydrous magnesium sulfate, filtered and concentrated to afford the crude phenol, which was azeotroped with heptane (100 mL) to remove traces of acetic acid to give the title compound. 1H NMR (500 MHz, CD3OD): δ 7.51 (br s, 1H), 7.35 (br d, 1H), 7.21 (m, 1H).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the critical considerations regarding regioisomer impurities in pharmaceutical raw materials like 3-chloro-5-fluorophenol?

A: Regioisomer impurities, which are isomers with the same molecular formula but different atom arrangement within the molecule, are a significant concern in pharmaceutical manufacturing. [] Even small amounts of these impurities can impact the safety and efficacy of the final drug product. Therefore, it is crucial to have robust analytical methods, such as the gas chromatography method described in the paper, to detect and quantify these impurities in raw materials like this compound. [] This allows manufacturers to control impurity levels throughout the production process, ensuring the quality and safety of the final pharmaceutical product.

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